(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, choice of solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. Its anti-inflammatory and anticancer effects could be related to the modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-Dichlorophenyl)-3-(phenyl)prop-2-en-1-one: Similar structure but lacks the furan ring.
(2E)-1-(4-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but has only one chlorine atom on the phenyl ring.
(2E)-1-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the dichlorophenyl group and the furan ring in (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one contributes to its unique chemical properties and potential applications. The dichlorophenyl group enhances its reactivity and biological activity, while the furan ring provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNHEVUNNACLIL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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